molecular formula C23H15N3O5 B11663171 4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

Katalognummer: B11663171
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: ZOMJAFZISWWVMJ-AUWJEWJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound that features a quinazoline core, a nitrophenyl group, and a benzoic acid moiety

Vorbereitungsmethoden

The synthesis of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the quinazoline core.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon for coupling reactions .

Wissenschaftliche Forschungsanwendungen

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID include other quinazoline derivatives and nitrophenyl-containing compounds. For example:

    Quinazoline Derivatives: These compounds share the quinazoline core and are studied for their diverse biological activities.

    Nitrophenyl Compounds: These compounds contain the nitrophenyl group and are known for their redox properties.

The uniqueness of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C23H15N3O5

Molekulargewicht

413.4 g/mol

IUPAC-Name

4-[2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C23H15N3O5/c27-22-19-3-1-2-4-20(19)24-21(14-7-15-5-10-18(11-6-15)26(30)31)25(22)17-12-8-16(9-13-17)23(28)29/h1-14H,(H,28,29)/b14-7-

InChI-Schlüssel

ZOMJAFZISWWVMJ-AUWJEWJLSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.